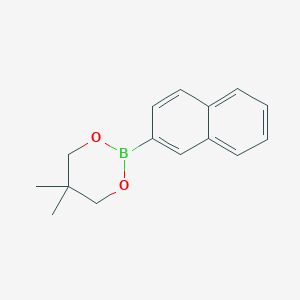

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Description

Molecular Identity and Classification

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane represents a sophisticated member of the cyclic boronic ester family, distinguished by its specific structural arrangement and chemical properties. The compound possesses the molecular formula C₁₅H₁₇BO₂ with a molecular weight of 240.11 grams per mole, as documented in comprehensive chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 627906-96-1, establishing its unique identity within the broader chemical literature.

The structural architecture of this compound centers around a six-membered 1,3,2-dioxaborinane ring system, which forms the core heterocyclic framework. This ring contains a boron atom integrated into positions 2 of the heterocycle, with oxygen atoms occupying positions 1 and 3, creating a stable cyclic boronate ester structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane, reflecting both the positional substitution pattern and the naphthalene aromatic system attachment.

The three-dimensional molecular geometry reveals specific conformational preferences that influence the compound's reactivity profile. Computational analysis indicates that conformer generation encounters constraints due to molecular mechanics force field limitations, suggesting the presence of unusual geometric features within the molecular structure. The boron center adopts a tetrahedral coordination environment, with two oxygen atoms from the dioxaborinane ring and one carbon-boron bond to the naphthalene system completing the coordination sphere.

Table 1: Molecular Properties of this compound

The naphthalene substituent attached at the 2-position of the dioxaborinane ring introduces significant aromatic character and extended conjugation effects into the molecular system. This aromatic moiety connects through the 2-position of the naphthalene ring system, creating a direct carbon-boron bond that influences both electronic distribution and steric accessibility around the boron center. The dual methyl groups positioned at the 5,5-locations of the dioxaborinane ring provide additional steric bulk and enhance the overall molecular stability through conformational effects.

Chemical classification places this compound within several overlapping categories of organoboron chemistry. Primarily, it functions as a cyclic boronic ester, representing an alternative to traditional boronic acid derivatives with enhanced stability characteristics. The compound also qualifies as an aromatic organoboron species due to the naphthalene substitution, positioning it within specialized applications requiring aromatic coupling partners. Furthermore, the neopentyl glycol-derived dioxaborinane framework classifies this compound among sterically hindered boronic esters known for improved selectivity in synthetic transformations.

Historical Development of Dioxaborinane Chemistry

The development of dioxaborinane chemistry traces its origins to the broader evolution of organoboron compounds, which has undergone remarkable expansion over the past several decades. Early investigations into boron-containing heterocycles began with fundamental studies of diborane chemistry and simple boronic acid derivatives, establishing the foundational principles that would later enable the synthesis of more complex cyclic systems. The progression from linear boronic acids to cyclic boronic esters represented a significant advancement in synthetic methodology, driven by the need for more stable and selective boron-containing reagents.

The specific development of six-membered dioxaborinane rings emerged from research into cyclic protecting groups and stabilized boronic ester derivatives. Neopentyl glycol, the diol component that forms the backbone of the dioxaborinane ring system, gained prominence as a particularly effective protecting group due to its tendency to form stable cyclic derivatives through the Thorpe-Ingold effect. This steric acceleration phenomenon, arising from the geminal dimethyl substitution, promotes cyclization reactions and enhances the stability of the resulting cyclic structures.

Historical synthesis of tetraalkoxydiborons and related cyclic diboron compounds provided crucial insights into the preparation methodologies that would later be applied to dioxaborinane synthesis. These early studies demonstrated that acid-catalyzed reactions of tetrahydroxydiboron or its anhydride with appropriate diol components could efficiently generate cyclic boronic ester derivatives. The methodology involved treating tetrahydroxydiboron with trialkyl orthoformates in the presence of catalytic amounts of acetyl chloride, followed by reaction with the desired diol component.

The emergence of dioxaborinane chemistry coincided with significant advances in cross-coupling methodology, particularly the development and refinement of the Suzuki-Miyaura reaction. Research demonstrated that cyclic boronic esters, including dioxaborinane derivatives, could function effectively as coupling partners under catalytic conditions, often with enhanced stability and selectivity compared to their acyclic counterparts. These findings established dioxaborinane derivatives as valuable synthetic intermediates with distinct advantages over traditional boronic acid reagents.

Table 2: Historical Milestones in Dioxaborinane Chemistry Development

Investigations into trimeric 2-aziridinyl-4,4,6-trimethyl-1,3,2-dioxaborinane provided early evidence of the synthetic utility and stability characteristics of dioxaborinane-based systems. These studies established that dioxaborinane frameworks could accommodate various substituents while maintaining structural integrity and reactivity. The research demonstrated that the six-membered ring system provided an optimal balance between stability and accessibility for synthetic transformations.

The historical development of dioxaborinane chemistry also intersected with advances in stereoselective synthesis methodologies. Research into 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block demonstrated the potential for these compounds to serve as versatile synthetic intermediates in complex molecule construction. This work established the utility of dioxaborinane derivatives in stereocontrolled transformations, including Heck reactions, Suzuki-Miyaura couplings, and stereoselective iododeboronation reactions.

Position in Organoboron Chemistry Research

Contemporary organoboron chemistry research positions this compound within a sophisticated framework of synthetic methodologies and mechanistic understanding. The compound represents a convergence of several important trends in modern synthetic chemistry, including the development of stable boronic ester derivatives, the incorporation of aromatic heterocycles into synthetic strategies, and the pursuit of enhanced selectivity in cross-coupling reactions. Current research emphasizes the unique properties that cyclic boronic esters provide compared to their acyclic counterparts, particularly in terms of stability, selectivity, and ease of handling.

The position of this compound within organoboron research reflects the ongoing evolution toward more sophisticated and specialized boron-containing reagents. Modern synthetic chemistry increasingly demands reagents that combine high reactivity with excellent selectivity, and dioxaborinane derivatives have emerged as particularly effective solutions to these challenges. The naphthalene substitution pattern in this specific compound positions it within research focused on aromatic cross-coupling methodologies, where extended aromatic systems provide enhanced electronic communication and improved reaction outcomes.

Research into fluorinated organoboron compounds has highlighted the importance of structural modifications in controlling reactivity patterns and synthetic utility. While this compound does not contain fluorine substitution, its structural features exemplify the principles underlying modern organoboron design. The combination of steric protection through the dioxaborinane framework and electronic modulation through the naphthalene system creates a reagent with predictable and controllable reactivity characteristics.

The compound's position in current research also reflects the increasing importance of sustainable and efficient synthetic methodologies. Recent advances in organoboron synthesis have emphasized atom-economical approaches and environmentally benign reaction conditions. Dioxaborinane derivatives contribute to these goals by providing stable, easily handled reagents that can undergo clean transformations with minimal byproduct formation. The cyclic structure eliminates the need for additional protecting groups or stabilizing additives, simplifying synthetic protocols and reducing waste generation.

Table 3: Current Research Applications of Dioxaborinane Derivatives

Contemporary mechanistic studies have provided detailed insights into the behavior of dioxaborinane derivatives in various synthetic transformations. Research has demonstrated that the cyclic structure influences both the kinetics and thermodynamics of transmetalation processes, leading to enhanced reaction rates and improved selectivity profiles. These mechanistic insights have enabled the rational design of synthetic protocols that capitalize on the unique properties of dioxaborinane-based reagents.

The integration of computational chemistry into organoboron research has further enhanced understanding of dioxaborinane derivatives and their synthetic applications. Density functional theory calculations have elucidated the electronic structure of these compounds and provided predictions regarding their reactivity patterns. This computational framework has proven particularly valuable in optimizing reaction conditions and predicting the outcomes of new synthetic transformations involving dioxaborinane derivatives.

Current trends in organoboron chemistry research also emphasize the development of specialized boronic ester derivatives for specific synthetic challenges. The naphthalene-substituted dioxaborinane exemplifies this approach, combining the general stability benefits of the cyclic framework with the specific electronic and steric properties imparted by the aromatic substituent. This targeted approach to reagent design represents a significant evolution from earlier strategies that relied primarily on simple boronic acid derivatives.

Properties

IUPAC Name |

5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUGEXFBFIGNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735194 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627906-96-1 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cyclopropanation Reactions

This compound serves as a boron reagent in stereoselective cyclopropanation reactions. Its dioxaborinane ring participates in [2+1] cycloadditions with cyclopropene derivatives to form functionalized cyclopropanes .

Example Reaction:

Reaction with 3,3-diphenylcyclopropene and 3-bromoprop-1-ene under catalytic conditions yields chiral cyclopropane derivatives.

| Reaction Components | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, morpholino benzoate | CHCl₃, 25°C, 12–24 hr | 65–89 | 90–97% |

Key observations:

-

High stereoselectivity attributed to boron-mediated transition-state control .

-

Substituents on the cyclopropene significantly influence reaction efficiency .

Cross-Coupling Reactions

The compound acts as a boronate ester precursor in Suzuki-Miyaura couplings, transferring the naphthalen-2-yl group to aryl halides .

Typical Protocol:

-

React with aryl halides (e.g., 4-iodotoluene) in the presence of Pd(PPh₃)₄.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Iodophenyl derivative | Biphenyl-naphthalene hybrid | 72 |

| 3-Trifluoromethylphenyl | Fluorinated biaryl compound | 68 |

Oxidation and Reduction

The dioxaborinane ring undergoes controlled oxidation to boronic acids or reduction to borane derivatives.

Oxidation:

-

Reagent: H₂O₂ in acetic acid.

-

Product: 2-Naphthaleneboronic acid (isolated as a stable triol ester).

Reduction:

-

Reagent: LiAlH₄ in anhydrous THF.

-

Product: Corresponding borane intermediate, useful in further functionalization.

Functional Group Transformations

The naphthalene ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing dioxaborinane group .

Nitration Example:

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C, releasing boron oxides.

-

Hydrolysis: Slow hydrolysis in aqueous acidic conditions to form boronic acids (t₁/₂ = 12 hr at pH 3).

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can be utilized in Suzuki-Miyaura coupling reactions where it acts as a boron source for the introduction of aryl groups into organic molecules. This application is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Advantages | Limitations |

|---|---|---|

| This compound | High stability and reactivity | Requires specific conditions |

| Traditional Boronic Acids | Well-established protocols | Less stability under certain conditions |

| Other Dioxaborinanes | Similar reactivity | May have lower solubility |

Materials Science

Development of Functional Materials

In materials science, this compound is studied for its potential in developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties allow for effective charge transport and light emission characteristics.

Case Study: OLED Applications

Recent studies have demonstrated that incorporating this compound into OLED devices enhances their efficiency and stability. The compound’s ability to form stable complexes with metal ions has been exploited to create new light-emitting layers that exhibit improved performance metrics compared to traditional materials.

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that this compound may have applications in medicinal chemistry as a potential anticancer agent. Its ability to interact with biological targets through boron-mediated mechanisms opens avenues for the development of novel therapeutic agents.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating catalytic processes and the formation of complex molecular structures. The pathways involved often include the activation of small molecules and the stabilization of transition states in chemical reactions.

Comparison with Similar Compounds

Aryl-Substituted Analogs

Electron-Withdrawing Substituents

- 5,5-Dimethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborinane :

This analog, bearing three fluorine atoms on the aryl ring, demonstrates enhanced reactivity in Suzuki-Miyaura couplings. When paired with the RuPhos ligand, it achieves yields of 81% in polyfluorinated biphenyl synthesis, attributed to fluorine's electron-withdrawing effects activating the boron center . - However, it may serve specialized roles in electron-deficient systems .

Electron-Donating Substituents

- 5,5-Dimethyl-2-(3,5-di-tert-butylphenyl)-1,3,2-dioxaborinane :

The bulky tert-butyl groups improve steric protection of the boron atom, stabilizing the compound during storage. This analog achieves 82% yield in pyrene functionalization, highlighting its efficacy in sterically demanding reactions . - 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane :

The methyl group mildly donates electrons, balancing reactivity and stability. It is a versatile intermediate in arylations requiring moderate activation .

Fluorinated Aryl Systems

- 5,5-Dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane :

Crystal structure analysis reveals intermolecular C–F⋯H interactions that stabilize the solid-state lattice. Such compounds are valuable in materials science for designing fluorinated polymers or liquid crystals .

Heteroaryl-Substituted Analogs

- 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane :

The thiophene moiety introduces conjugation and sulfur-based electronic effects, making this compound useful in synthesizing conducting polymers. Yields in cross-couplings depend on the ligand system, with RuPhos often preferred . - 5,5-Dimethyl-2-(3-pyridyl)-1,3,2-dioxaborinane :

The pyridyl group enables coordination to transition metals, facilitating asymmetric catalysis. It is commercially available and employed in nickel-catalyzed stereoconvergent couplings .

Alkyl-Substituted Analogs

- 2-(3-Phenylpropyl)-5,5-dimethyl-1,3,2-dioxaborinane : Alkyl chains reduce reactivity in aryl couplings but are useful in alkylation reactions. For example, palladium-catalyzed borylation of primary alkyl bromides yields 70% with this substrate .

Biological Activity

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, a compound with the molecular formula C15H17BO2 and a molecular weight of 240.11 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a dioxaborinane structure which includes a naphthalene moiety. Its structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 240.11 g/mol

- CAS Number: 627906-96-1

- Purity: Typically ≥ 97% in commercial preparations .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers explored the compound's effects on human breast cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

The proposed mechanism for its biological activity involves:

- Interaction with Cellular Targets: The compound may form complexes with biomolecules such as proteins and nucleic acids, disrupting their normal function.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death .

Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Apoptosis induction via ROS |

| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |

| Cisplatin | 10 | DNA cross-linking |

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. The compound has shown moderate toxicity in preliminary studies. Safety data indicate potential hazards such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish safe handling guidelines.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane?

- Methodological Answer : The synthesis involves coupling reactions with aryl mesylates or halides using transition-metal catalysts. Key conditions include:

- Catalysts : NiCl₂ with bis(diphenylphosphino)ferrocene (98% yield) or Ru carbonyl complexes under reflux (74% yield) .

- Solvents : Toluene or tetrahydrofuran (THF) at 100–170°C.

- Additives : Zn or Et₃N for reducing side reactions.

- Inert atmosphere : Critical to prevent boronate ester decomposition .

Table 1: Representative Conditions and Yields

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NiCl₂/dppf | Toluene | 100 | 98 | |

| Ru carbonyl | o-Xylene | 170 | 74 |

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Prolonged stability requires desiccants (e.g., molecular sieves) and avoidance of moisture .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹¹B NMR for boron environment analysis (δ ~30 ppm for dioxaborinanes).

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., as in for related borinates) .

- HPLC-MS : Purity assessment and mass confirmation .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved?

- Methodological Answer : Chiral catalysts like Rh or Cu complexes enable asymmetric induction. For example:

- Cu(acac)₂ with chiral ligands (e.g., salen) achieves up to 80% ee in allylation reactions .

- Rhodium catalysts in tert-amyl alcohol yield 97% enantiomeric excess for specific boronate esters .

Note: Solvent polarity and temperature critically influence stereoselectivity.

Q. What computational methods predict reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to optimize catalyst-substrate interactions.

- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow systems (e.g., membrane separation for byproduct removal) .

- Machine Learning : Train models on reaction databases to predict optimal catalyst/ligand pairs .

Q. How to resolve contradictions in catalytic efficiency across studies?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Loading : Higher NiCl₂ concentrations (0.1 equiv vs. 0.05 equiv) may reduce yields due to aggregation .

- Substrate Purity : Trace moisture degrades boronate esters; use rigorous drying protocols (Dean-Stark traps) .

- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr mechanisms, while toluene aids oxidative addition in Pd/Ni systems .

Q. What strategies improve regioselectivity in functionalization reactions?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., esters) to control C–H borylation sites .

- Steric Modulation : Bulky ligands (e.g., XPhos) favor para-substitution on naphthalene .

Methodological Framework for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.